molecular formula C10H6Cl2N4O B1480174 2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole CAS No. 2098091-64-4

2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole

Cat. No. B1480174
CAS RN: 2098091-64-4
M. Wt: 269.08 g/mol
InChI Key: HHAFPHDQJUTUEH-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole, also known as AZD-DC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic molecule that contains an azido group and a phenyl group, and has been used in the synthesis of various compounds, including those that are biologically active. In recent years, AZD-DC has been studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects. In

Scientific Research Applications

Coordination Chemistry and Asymmetric Synthesis

Oxazoline ligands, including those derived from oxazole structures, have been extensively studied for their use in coordination chemistry and asymmetric synthesis. These ligands offer versatility in design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. They are pivotal in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).

Synthetic Methodology

Oxazoles serve as reactive scaffolds for synthetic elaboration, particularly in the preparation of alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. Their halomethyl derivatives, such as 2-(halomethyl)oxazoles, are employed in substitution reactions due to their effective reactivity (Patil & Luzzio, 2016).

Bioorganic Chemistry

Research has identified oxazoles as potential inhibitors of amyloid fibril formation, with specific substitutions on the oxazole ring significantly reducing amyloidogenesis. This indicates the therapeutic potential of oxazole derivatives in treating diseases associated with amyloid fibrils (Razavi et al., 2005).

Materials Science

Oxazole derivatives have been explored for their photophysical properties and nonlinear optical behavior. Novel oxazol-5-ones with specific substitutions have shown significant third-order nonlinear optical properties, indicating their potential use in optical limiting applications (Murthy et al., 2013).

Chemical Synthesis

An efficient protocol for the synthesis of 2-(azidomethyl)oxazoles via a continuous-flow process has been developed. This methodology involves the thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent treatment with NaN3 to yield azido oxazoles. This represents a novel approach to synthesizing this functional group in oxazoles (Rossa, Suveges, Sá, Cantillo, & Kappe, 2018).

properties

IUPAC Name

2-(azidomethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAFPHDQJUTUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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